physicochemical properties of 2,3-dihydroquinolin-4(1H)-one hydrochloride
physicochemical properties of 2,3-dihydroquinolin-4(1H)-one hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 2,3-dihydroquinolin-4(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a versatile intermediate in pharmaceutical research and development.[1] This compound serves as a crucial building block in the synthesis of novel heterocyclic compounds and has shown potential in the development of treatments for neurological disorders and as an anti-inflammatory agent.[1] The hydrochloride salt form is often utilized to enhance the solubility and bioavailability of the parent compound.[1]
Core Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dihydroquinolin-4(1H)-one and its hydrochloride salt are presented below. These properties are fundamental to understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1H-quinolin-4-one hydrochloride | [1][2] |
| Synonyms | 1,2,3,4-Tetrahydro-4-quinolinone hydrochloride | [3][4] |
| CAS Number | 71412-22-1 | [1][3][5] |
| Molecular Formula | C₉H₉NO·HCl | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | Yellow powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Properties of the Free Base (2,3-dihydroquinolin-4(1H)-one):
| Property | Value | Source |
| CAS Number | 4295-36-7 | [6][7] |
| Molecular Formula | C₉H₉NO | [4][6] |
| Molecular Weight | 147.17 g/mol | [6] |
| Melting Point | 42.0 to 46.0 °C | [7] |
| Boiling Point | 301 °C at 760 mmHg; 167 °C at 8 mmHg | [4][7] |
| Density | 1.142 g/cm³ | [4] |
| Flash Point | 142.8 °C | [4] |
| Solubility | Soluble in Methanol | [7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are standard experimental protocols relevant to the characterization of 2,3-dihydroquinolin-4(1H)-one hydrochloride.
Determination of Solubility
The "shake-flask" method is a standard experimental procedure for measuring equilibrium solubility.[8][9]
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Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.
-
Procedure:
-
An excess amount of 2,3-dihydroquinolin-4(1H)-one hydrochloride is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.
-
The flask is sealed and agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Calibration curves are prepared using stock solutions of the compound at known concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) to quantify the amount of material soluble in the solvent.[10]
-
Determination of the Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is the traditional approach for their determination.[8][11]
-
Objective: To measure the ratio of the concentration of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
Procedure:
-
A solution of the compound is prepared in either n-octanol or an aqueous buffer.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent.
-
The mixture is shaken vigorously until equilibrium is achieved, then centrifuged to ensure complete phase separation.[8]
-
The concentration of the analyte in each phase is measured, typically by UV spectroscopy or HPLC.[8]
-
LogP (for the neutral species) or LogD (at a specific pH for ionizable compounds) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Determination of the Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound is 50% ionized.[8] Spectrophotometric or potentiometric titration are common methods for its determination.[10][12]
-
Objective: To determine the pKa value(s) of the ionizable groups in the molecule.
-
Procedure (Spectrophotometric Titration):
-
This method is suitable for compounds containing a chromophore near the ionization center, leading to a change in UV absorbance with pH.[10]
-
A solution of the compound is prepared in a suitable solvent system.
-
The UV-Vis spectrum (e.g., from 210–400 nm) of the solution is recorded at various pH values across a wide range.[10]
-
The change in absorbance at a specific wavelength is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Visualizations
The following diagrams illustrate key workflows relevant to the study and application of 2,3-dihydroquinolin-4(1H)-one hydrochloride.
Caption: Workflow for Physicochemical Characterization.
Caption: Conceptual Drug Development Pathway.
Synthesis and Applications
The 2,3-dihydroquinolin-4(1H)-one core can be synthesized through various methods, including the intramolecular cyclization of o-aminochalcones.[13] Its utility as a key intermediate allows for further chemical transformations, making it a valuable building block for more complex molecules with potential therapeutic applications.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including as cytotoxic agents that impact tubulin polymerization, highlighting the importance of this structural motif in medicinal chemistry.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2,3-dihydro-4-quinolone hydrochloride | 71412-22-1 [chemicalbook.com]
- 4. 2,3-Dihydro-1H-quinolin-4-one | 4295-36-7 [chemnet.com]
- 5. 71412-22-1|2,3-Dihydroquinolin-4(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-4(1H)-quinolinone | 4295-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]
- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical properties of drug | PPT [slideshare.net]
- 12. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
